rac-Cotinine-d3 rac-Cotinine-d3 (±)-Cotinine-d3 is intended for use as an internal standard for the quantification of cotinine by GC- or LC-MS. Cotinine is an alkaloid found in tobacco and a major metabolite of nicotine. It is formed by oxidation of nicotine by the cytochrome P450 (CYP) isoform CYP2A6.2
Cotinine is an alkaloid found in tobacco as well as a major urinary metabolite of nicotine. This stable-labeled internal standard is suitable for quantitation of cotinine levels in urine, blood, and saliva for GC/MS or LC-MS/MS applications in nicotine testing or clinical and diagnostic testing of nicotine biomarkers.
rac-Cotinine-d3 is a labelled major metabolite of nicotine in humans.
Brand Name: Vulcanchem
CAS No.: 110952-70-0
VCID: VC0196399
InChI: InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3
SMILES: CN1C(CCC1=O)C2=CN=CC=C2
Molecular Formula: C10H9N2OD3
Molecular Weight: 179.23

rac-Cotinine-d3

CAS No.: 110952-70-0

Cat. No.: VC0196399

Molecular Formula: C10H9N2OD3

Molecular Weight: 179.23

Purity: > 95%

* For research use only. Not for human or veterinary use.

rac-Cotinine-d3 - 110952-70-0

CAS No. 110952-70-0
Molecular Formula C10H9N2OD3
Molecular Weight 179.23
IUPAC Name 5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one
Standard InChI InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3
SMILES CN1C(CCC1=O)C2=CN=CC=C2
Appearance Off-White to Pale Yellow Low Melting Solid

Chemical Structure and Properties

Molecular Composition

rac-Cotinine-d3 maintains the same basic chemical structure as cotinine but incorporates three deuterium atoms into the molecule. This strategic isotopic labeling provides distinct analytical advantages while preserving the pharmacological properties of the parent compound. The molecular formula of rac-Cotinine-d3 is C10H9D3N2O, with a precise molecular weight of 179.23 g/mol . The compound's structural configuration enables it to function effectively as an internal standard in various analytical procedures, particularly those involving mass spectrometry.

Physical and Chemical Characteristics

The physical state of rac-Cotinine-d3 at room temperature is typically a solid powder. The incorporation of deuterium atoms into the molecule creates a subtle mass shift that can be readily detected using mass spectrometry techniques, while maintaining chemical behavior nearly identical to non-deuterated cotinine. This property makes rac-Cotinine-d3 particularly valuable in quantitative analysis, as it can be distinguished from endogenous cotinine while behaving almost identically during sample preparation and chromatographic separation.

Synthesis and Preparation Methods

Deuteration Techniques

The synthesis of rac-Cotinine-d3 primarily involves deuteration of cotinine through catalytic exchange reactions. A common method employs deuterium gas (D2) with a palladium on carbon (Pd/C) catalyst under controlled conditions to ensure selective incorporation of deuterium atoms at specific positions in the molecule. The reaction conditions must be carefully optimized to achieve high deuterium incorporation while minimizing unwanted side reactions or degradation of the compound.

Industrial Production Approaches

For larger-scale production, manufacturers employ similar synthetic routes but with enhanced control systems to ensure consistent deuterium incorporation. Industrial production typically utilizes high-purity deuterium gas and specialized catalytic systems to achieve efficient deuteration with optimal yield. The final product undergoes rigorous purification procedures, commonly employing chromatographic techniques, to ensure high isotopic purity and chemical homogeneity suitable for analytical applications.

Chemical Reactivity Profile

Reaction Types

Despite its deuterium labeling, rac-Cotinine-d3 exhibits chemical reactivity similar to non-deuterated cotinine. The compound can undergo several reaction types:

  • Oxidation reactions, resulting in the formation of cotinine-N-oxide-d3

  • Reduction reactions, potentially converting the compound to nicotine-d3

  • Substitution reactions, particularly at the pyridine ring, leading to various derivative compounds

Reaction Conditions and Reagents

The oxidation of rac-Cotinine-d3 typically employs oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may utilize lithium aluminum hydride or sodium borohydride as reducing agents. For substitution reactions, various reagents including halogens and nucleophiles like amines or thiols can be employed under appropriate conditions to achieve the desired transformations.

Applications in Scientific Research

Biomarker for Tobacco Exposure

One of the most significant applications of rac-Cotinine-d3 is its use as an internal standard in analytical methods measuring cotinine levels as a biomarker for tobacco exposure. The compound's stability in biological matrices and its longer half-life compared to nicotine make it an excellent indicator of tobacco consumption patterns. When used as an internal standard, it enables precise quantification of cotinine in various biological samples including serum, urine, and saliva .

Pharmacokinetic Studies

In pharmacokinetic research, rac-Cotinine-d3 serves as a critical tool for investigating nicotine metabolism. The compound helps researchers trace the metabolic pathways of nicotine and understand individual variations in nicotine clearance rates. This application is particularly valuable in studies examining genetic polymorphisms affecting nicotine metabolism, as well as in research on smoking cessation therapies.

Clinical Research Applications

Clinical studies frequently utilize rac-Cotinine-d3 as an internal standard when evaluating the efficacy of smoking cessation therapies. The compound enables researchers to accurately monitor nicotine exposure among trial participants and assess compliance with smoking abstinence protocols. Additionally, it plays a role in studies investigating the relationship between nicotine metabolism rates and responses to different smoking cessation approaches.

Analytical Methods and Detection

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents one of the most powerful analytical techniques for the detection and quantification of cotinine using rac-Cotinine-d3 as an internal standard. This approach offers exceptional selectivity and sensitivity, allowing for accurate measurement even at low concentrations. A typical LC-MS/MS setup for cotinine analysis might include:

  • Chromatographic separation using specialized columns

  • Mass spectrometric detection in positive electrospray ionization mode

  • Multiple reaction monitoring transitions for cotinine (m/z 177.2 → 97.9) and rac-Cotinine-d3 as internal standard (m/z 180.2 → 100.9)

Method Validation Parameters

The validation of analytical methods using rac-Cotinine-d3 as an internal standard typically examines several critical parameters, including selectivity, accuracy, precision, and linearity. Based on published research, these methods demonstrate excellent performance characteristics, as shown in the following table derived from LC-MS/MS validation studies:

Concentration (ng/mL)Precision (CV, %)Accuracy (%)
Intra-assay (n=5)Inter-assay (n=3)Intra-assay (n=5)Inter-assay (n=3)
14.812.74103.4106.2
34.471.04103.199.1
801.871.7699.798.1
1602.160.3799.4100.1

This data demonstrates the high precision and accuracy achievable when using rac-Cotinine-d3 as an internal standard across a wide concentration range .

Clinical Cut-off Values and Interpretation

Distinguishing Smokers from Non-smokers

Research utilizing rac-Cotinine-d3 as an internal standard has contributed to establishing clinically relevant cut-off values for distinguishing current smokers from non-smokers. Studies have shown that serum cotinine measurements correlate well between different analytical platforms, with correlation coefficients exceeding 0.95. These investigations have determined that an optimal serum cotinine cut-off level for identifying current smokers may be approximately 13.2 ng/mL, offering excellent sensitivity (95.7%) and specificity (94.1%) when measured using immunoassay methods and verified with LC-MS/MS using rac-Cotinine-d3 as an internal standard .

Population-Specific Considerations

Biological Activity and Mechanism of Action

Metabolic Considerations

In biological systems, rac-Cotinine-d3 exhibits metabolic stability similar to non-deuterated cotinine, with the deuterium atoms providing kinetic isotope effects that may slightly alter metabolic rates. This property can be advantageous in certain research applications, as it allows the compound to serve as a pseudo-steady state marker while remaining distinguishable from endogenous cotinine in analytical measurements.

Future Research Directions

Expanding Applications

The utility of rac-Cotinine-d3 continues to expand beyond traditional tobacco exposure assessment. Emerging research areas include its application in:

  • Electronic cigarette and novel tobacco product exposure studies

  • Third-hand smoke exposure assessment

  • Maternal-fetal nicotine transfer investigations

  • Environmental tobacco smoke monitoring in public spaces

Method Development Opportunities

Ongoing advancements in analytical technology present opportunities for further refinement of methods utilizing rac-Cotinine-d3. These developments may include:

  • Miniaturized and portable detection systems for point-of-care testing

  • Integration with other biomarkers for comprehensive exposure assessment

  • Application of machine learning algorithms to interpret complex exposure patterns

  • Development of non-invasive sampling techniques paired with highly sensitive detection methods

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